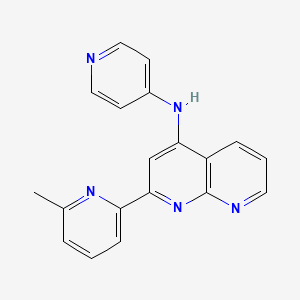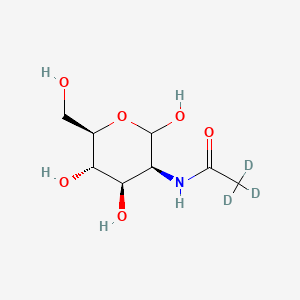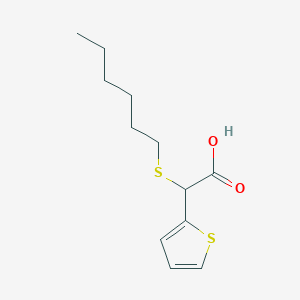
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is an organic compound with the molecular formula C12H18O2S2 It is characterized by the presence of a thiophene ring, a hexylsulfanyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid typically involves the reaction of thiophene derivatives with hexylsulfanyl groups under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.
Aplicaciones Científicas De Investigación
2-Hexylsulfanyl-2-thiophen-2-ylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with metal ions or other nucleophilic centers, influencing various biochemical processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Thiophene-2-acetic acid: Lacks the hexylsulfanyl group, making it less hydrophobic.
2-Hexylthiophene: Lacks the acetic acid moiety, affecting its reactivity and solubility.
Thiophene-2-carboxylic acid: Similar structure but without the hexylsulfanyl group.
Uniqueness: 2-Hexylsulfanyl-2-thiophen-2-ylacetic acid is unique due to the presence of both the hexylsulfanyl group and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H18O2S2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2-hexylsulfanyl-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H18O2S2/c1-2-3-4-5-8-16-11(12(13)14)10-7-6-9-15-10/h6-7,9,11H,2-5,8H2,1H3,(H,13,14) |
Clave InChI |
FODRLIYIQDPZSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC(C1=CC=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


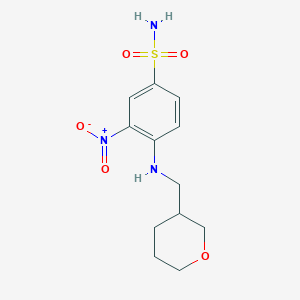

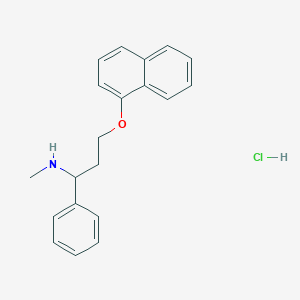
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
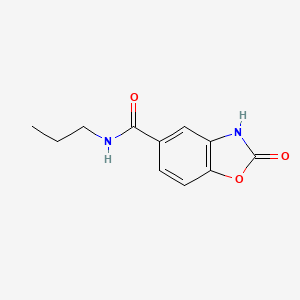
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
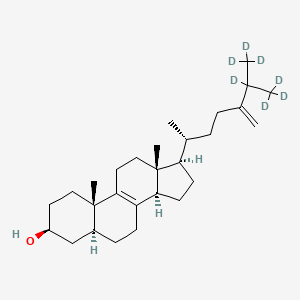

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)


